2-bromo-N-(4-methylpyridin-2-yl)benzamide
Overview
Description
2-bromo-N-(4-methylpyridin-2-yl)benzamide is a useful research compound. Its molecular formula is C13H11BrN2O and its molecular weight is 291.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacokinetics and Tissue Distribution of Novel ALK5 Inhibitor :
- Kim et al. (2008) studied a compound structurally similar to 2-bromo-N-(4-methylpyridin-2-yl)benzamide, namely IN-1130, which is an ALK5 inhibitor. This compound was evaluated for its pharmacokinetics, bioavailability, and tissue distribution, showing potential as an oral anti-fibrotic drug (Kim et al., 2008).
Antibacterial Activity of Benzamide Derivatives :
- Adam et al. (2016) synthesized and characterized a compound similar to this compound, showing antibacterial activity against both gram-positive and gram-negative bacteria (Adam et al., 2016).
Synthesis and Characterization of Benzamide Derivatives :
- Saeed et al. (2020) reported on the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of antipyrine-like derivatives, including a 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide. These compounds were found to have relevant hydrogen bonding interactions and π-interactions (Saeed et al., 2020).
CCR5 Antagonist Synthesis :
- Cheng De-ju (2015) synthesized benzamide derivatives that exhibited bioactivities, such as acting as CCR5 antagonists, which are significant for therapeutic applications (Cheng De-ju, 2015).
Properties
IUPAC Name |
2-bromo-N-(4-methylpyridin-2-yl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c1-9-6-7-15-12(8-9)16-13(17)10-4-2-3-5-11(10)14/h2-8H,1H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKWGJWUKDVRJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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